Deoxycytidine
Beschreibung
2'-Deoxycytidine is a pyrimidine deoxyribonucleoside integral to DNA synthesis, serving as a precursor for nucleotide polymerization. Structurally, it comprises a cytosine base linked to a deoxyribose sugar via a β-N1-glycosidic bond. Its derivatives are critical in molecular biology, oncology, and epigenetics, particularly as substrates for DNA synthesis (e.g., in automated phosphoramidite-based oligonucleotide synthesis ) and as modulators of DNA methylation (e.g., 5-aza-2'-deoxycytidine, a DNA methyltransferase inhibitor) . The compound also serves as a scaffold for synthesizing antimetabolites, such as gemcitabine (2',2'-difluorodeoxycytidine), which disrupt DNA replication in cancer cells .
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883620 | |
| Record name | Cytidine, 2'-deoxy- | |
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Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Deoxycytidine | |
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| Record name | Deoxycytidine | |
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Solubility |
870 mg/mL | |
| Record name | Deoxycytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
951-77-9, 56905-41-0 | |
| Record name | Deoxycytidine | |
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| Record name | Deoxycytidine | |
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| Record name | Cytidine, 2'-deoxy-, labeled with tritium | |
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| Record name | 2'-Deoxycytidine | |
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| Record name | Cytidine, 2'-deoxy- | |
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| Record name | Cytidine, 2'-deoxy- | |
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| Record name | 2'-deoxycytidine | |
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| Record name | Doxecitine | |
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| Record name | Deoxycytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 210 °C | |
| Record name | Deoxycytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Wirkmechanismus
Mode of Action:
Here’s how 2’-Deoxycytidine interacts with its target, TK2:
- Disruption of DNA synthesis : The incorporation of 2’-Deoxycytidine into the growing DNA strand interferes with normal DNA synthesis. It can lead to chain termination or mutations, ultimately affecting mitochondrial function.
Biochemische Analyse
Biochemical Properties
2’-Deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It forms deoxycytidine triphosphate (dCTP) upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases. It is also the substrate for this compound deaminase, which converts it into 2’-deoxyuridine. These interactions are essential for the normal functioning of the cell and contribute to the complexity of biochemical reactions within the cell.
Cellular Effects
2’-Deoxycytidine has significant effects on various types of cells and cellular processes. It influences cell function by participating in DNA synthesis, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can slow the cell cycle by interfering with the methylation of the P15/INK4B gene, increasing the expression of P15/INK4B protein which subdues the transformation of myelodysplastic syndrome (MDS) to leukemia.
Molecular Mechanism
The molecular mechanism of 2’-Deoxycytidine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be phosphorylated at C5’ of the deoxyribose by this compound kinase, converting it to this compound monophosphate (dCMP), a DNA precursor. This process is crucial for the synthesis of DNA and the regulation of gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’-Deoxycytidine can change. It has been shown that 2’-Deoxycytidine can induce DNA damage, increase the formation of DNA double-strand breaks, and transcriptionally downregulate important oncogenes. These effects can influence the long-term cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2’-Deoxycytidine can vary with different dosages in animal models. For instance, both low dose and intensive therapy with 2’-Deoxycytidine can reduce the proliferative potential of tumor stem cells in animal models
Metabolic Pathways
2’-Deoxycytidine is involved in several metabolic pathways. It is commonly inactivated by cytidine deaminase (CDD), or by this compound monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to its (in)activation.
Biologische Aktivität
2'-Deoxycytidine (dC) is a nucleoside that plays a crucial role in DNA synthesis and repair. Its biological activity has been extensively studied, particularly in the context of cancer therapy and cellular metabolism. This article explores the various aspects of dC's biological activity, including its mechanisms of action, therapeutic applications, and interactions with other compounds.
Overview of 2'-Deoxycytidine
2'-Deoxycytidine is a pyrimidine nucleoside composed of a cytosine base linked to a deoxyribose sugar. It is a building block of DNA, where it pairs with deoxyguanosine. The phosphorylation of dC to form dCMP, dCDP, and dCTP is essential for DNA synthesis and repair processes.
1. Incorporation into DNA
dC is incorporated into DNA during replication. Its incorporation can influence the stability and integrity of the DNA strand. Studies have shown that modifications to dC can lead to significant changes in DNA dynamics and function, impacting processes such as transcription and replication fidelity .
2. Interaction with Enzymes
dC acts as a substrate for various kinases, including this compound kinase (dCK), which phosphorylates it to dCMP. This step is critical for the activation of nucleoside analogs used in chemotherapy. A deficiency in dCK can lead to resistance against certain chemotherapeutic agents, highlighting the importance of dC in cancer treatment .
1. Cancer Treatment
2'-Deoxycytidine is involved in the mechanism of several antimetabolite drugs, such as gemcitabine (2',2'-difluoro-2'-deoxycytidine). Gemcitabine is widely used in treating various cancers, including pancreatic and non-small cell lung cancer. It exerts its cytotoxic effects by incorporating into DNA and inhibiting DNA synthesis .
2. DNA Methylation Inhibition
5-Aza-2'-deoxycytidine (5-Aza-dC) is a demethylating agent that incorporates into DNA and inhibits DNA methyltransferases, leading to the reactivation of silenced tumor suppressor genes. This mechanism has been shown to induce apoptosis in cancer cells and enhance the effectiveness of other chemotherapy agents .
Study on Apoptosis Induction
A comparative study evaluated the effects of 5-Aza-dC against valproic acid and trichostatin A on SW480 colon cancer cells. The study found that 5-Aza-dC significantly induced apoptosis, although less effectively than trichostatin A. The percentage of apoptotic cells was quantified using flow cytometry, demonstrating the potential of 5-Aza-dC as an effective agent in cancer therapy .
| Treatment | Concentration | % Apoptosis |
|---|---|---|
| Control | - | 10% |
| 5-Aza-dC | 2.5 μM | 25% |
| VPA | 5 μM | 20% |
| TSA | 1.5 μM | 40% |
Research Findings
Recent research has focused on understanding how modifications to dC can affect its biological activity:
- Oxidative Damage : Studies indicate that dC is susceptible to oxidative damage during lipid peroxidation, forming adducts that can compromise DNA integrity .
- Resistance Mechanisms : Research has identified mechanisms by which cancer cells develop resistance to nucleoside analogs through alterations in dCK expression levels .
Analyse Chemischer Reaktionen
Oxidation
2'-Deoxycytidine can undergo oxidation reactions, leading to the formation of 2'-deoxyuridine.
-
Common oxidizing agents : Potassium permanganate and hydrogen peroxide
-
Major product : 2'-Deoxyuridine
Reduction
Reduction reactions can convert 2'-deoxycytidine back to its nucleoside form.
-
Reducing agents : Sodium borohydride
-
Major product : Deoxycytidine
Substitution
2'-Deoxycytidine can undergo substitution reactions where the amino group is replaced by other functional groups.
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Reagents : Acetic anhydride and various alkylating agents
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Products : Various substituted cytidine derivatives
Reactions with SO4˙− Radicals
Reactions of SO4˙− with 2′-deoxycytidine lead to different intermediates (base radicals) .
-
In the reaction of SO4˙− with 2′-deoxycytidine, a transient is observed with a λmax = 400 nm, shifted to 450 nm at pH 3 .
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The major component (λmax ≈ 385 nm) does not react with O2 and has been attributed to an N-centered radical formed upon sulfate release and deprotonation at nitrogen .
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Free cytosine is formed in low yields upon electron-beam irradiation .
Reaction with Epoxides
This compound reacts with epoxides at various sites, including oxygen and nitrogen atoms .
-
Alkylation products of this compound with propylene oxide (PO) and trichloropropylene oxide (TCPO) have been identified .
HPLC Retention Times and UV Spectra of Fractions
| Fraction | Peak maximum a | Absorbance ratio 254/280 nm | Retention times (rain) |
|---|---|---|---|
| PO-I | 263 | 2.29 | 2 |
| PO-2 | 277 | 0.40 | 3 |
| PO-3 | 282 | 0.31 | 4 |
| PO-4 | 294 | 0.26 | 6 |
| TCPO-1 | 263 | 2.09 | 2 |
| TCPO-2 | 277 | 0.37 | 3 |
| TCPO-3 | 281 | 0.26 | 4 |
| EC-1 | 264 | 1.94 | |
| EC-2 | 276 | 0.40 | |
| EC-3 | 281 | 0.35 | |
| EC-4 | 293 | 0.25 | |
| GI-1 | 263 | 2.28 | 2 |
| GI-2 | 278 | 0.37 | 3 |
Reaction with Oxidized Linoleate
2'-Deoxycytidine can be modified by lipid peroxidation reactions .
-
2'-Deoxycytidine (dC) could be a major target of modification by lipid peroxidation reactions .
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Upon incubation with oxidized linoleate, dC was significantly modified .
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The major product in dC/linoleate was identified as the 2-oxo-heptyl-substituted 3,N(4)-etheno-dC .
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The same adduct was also produced upon reaction of dC with 4-oxo-2-nonenal (ONE), suggesting that ONE might represent the major reactive species that modifies DNA during lipid peroxidation .
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ONE preferentially reacted with dC residues in double-stranded DNA .
Chemical Decomposition of 5-Aza-2′-deoxycytidine (Decitabine)
5-Aza-2′-deoxycytidine (DAC) decomposes into a plethora of products, formed by hydrolytic opening and deformylation of the triazine ring, in addition to anomerization and possibly other changes in the sugar ring structure . DAC is chemically unstable in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Table 1: Key Structural Analogs of 2'-Deoxycytidine
Comparative Mechanisms in Oncology
Epigenetic Modifiers
- 5-Aza-2'-Deoxycytidine : Demethylates p16/CDKN2 promoter, restoring cell cycle control in RKO colon cancer cells (19.97-fold mRNA upregulation at therapeutic doses) . However, in SW480 cells, it exhibits weaker apoptosis induction (24–48 h exposure) compared to histone deacetylase inhibitors (trichostatin A: 1.5 µM, 48 h) .
- Valproic Acid/Trichostatin A : Synergistic effects with 5-Aza-2'-deoxycytidine in upregulating p16INK4a and p14ARF in Caco-2 cells, but trichostatin A dominates apoptotic pathways .
Antimetabolites
- Gemcitabine vs. Ara-C :
Key Research Findings and Contradictions
Efficacy in Apoptosis : While 5-Aza-2'-deoxycytidine restores tumor suppressor genes, its apoptotic potency is context-dependent. In SW480 cells, trichostatin A outperforms it , but in RKO cells, 5-Aza-2'-deoxycytidine alone increases p16 expression 20-fold .
Metabolic Engineering : Engineered E. coli strains overproduce 2'-deoxycytidine by bypassing feedback inhibition (e.g., modifying ribonucleotide reductase and this compound deaminase) .
Resistance Mechanisms : Pyrimidine biosynthesis upregulation (e.g., dCTP in UMUC3GR cells) counteracts gemcitabine by molecular competition .
Vorbereitungsmethoden
Protection of the Sugar Moiety
The synthesis of 2'-deoxycytidine derivatives often begins with the protection of the deoxyribose hydroxyl groups to prevent undesired side reactions. In a representative approach, the 3'- and 5'-hydroxyl groups are shielded using tert-butyldimethylsilyl (TBS) chloride, while the 5'-position is further protected with a 4,4′-dimethoxytrityl (DMTr) group. This dual protection ensures regioselectivity during subsequent coupling reactions. For example, 5-(1,2-dihydroxyethyl)-2′-deoxycytidine was synthesized by treating the TBS-protected intermediate with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide, achieving a 77% yield for the dihydroxylation step.
Phosphitylation and Coupling
The protected nucleoside is converted into its phosphoramidite derivative using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under inert conditions. This step, critical for solid-phase oligonucleotide synthesis, proceeds with an average coupling efficiency of 95% when performed on a DNA synthesizer. The phosphoramidite intermediate enables sequential addition to growing oligonucleotide chains, with coupling times optimized to 300 seconds per cycle.
Deprotection and Purification
Final deprotection involves treatment with concentrated ammonium hydroxide (NH₄OH) at 55°C for 12 hours, followed by detritylation using 80% acetic acid. High-performance liquid chromatography (HPLC) with a C-18 silica gel column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer achieves purities >95%. This method is scalable to multimilligram quantities, making it suitable for producing 2'-deoxycytidine-containing oligonucleotides for structural studies.
Solution-Phase Chemical Synthesis
Glycosylation of Cytosine
A classical route to 2'-deoxycytidine involves the coupling of cytosine with a protected deoxyribose derivative. The sugar moiety is first activated via tosylation at the 1'-position, followed by nucleophilic displacement with cytosine in the presence of ethanamine. While this method is straightforward, yields are moderate (60–70%) due to competing hydrolysis of the tosyl intermediate.
Selective 2'-Deoxygenation
Alternative approaches start with ribonucleosides, which undergo 2'-deoxygenation via radical intermediates. Treatment of cytidine with tributyltin hydride (Bu₃SnH) and azo initiators under ultraviolet light generates 2'-deoxycytidine in 50–60% yield. However, this method requires rigorous purification to remove tin byproducts, limiting its utility for large-scale production.
Industrial-Scale Production
Optimized Protecting Group Strategies
Industrial protocols prioritize cost-effectiveness and scalability. For instance, the 5′-hydroxyl group is protected with acetyl groups, which are cheaper and easier to remove than TBS or DMTr groups. Large-batch reactions employ flow chemistry to minimize side reactions, achieving throughputs of >1 kg per day.
Crystallization and Final Formulation
The hydrochloride salt of 2'-deoxycytidine is precipitated from ethanol-water mixtures, yielding a stable crystalline product. X-ray diffraction analysis confirms the β-D-configuration, with purity exceeding 99% by HPLC.
Comparative Analysis of Methods
Q & A
Q. Q1. What are the structural and physicochemical properties of 2'-Deoxycytidine, and how do they influence its biochemical roles?
Answer: 2'-Deoxycytidine (C₉H₁₃N₃O₄, MW 227.22) is a deoxyribonucleoside comprising cytosine linked to 2'-deoxyribose. Its planar pyrimidine ring and hydroxyl-free 2' position enable stable incorporation into DNA. Key physicochemical data include:
- IUPAC Name : 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone .
- Spectral Data : High-resolution mass spectrometry (HRMS) and NMR confirm stereochemistry and purity, critical for reproducibility in enzymatic studies .
Structural analogs like 5-hydroxymethyl-2'-deoxycytidine (5hmdC) exhibit distinct base-pairing behaviors due to modified functional groups, impacting epigenetic studies .
Q. Q2. How is 2'-Deoxycytidine synthesized and purified for experimental use?
Answer:
- Synthesis : Phosphoramidite chemistry is commonly used for nucleoside synthesis, with modifications (e.g., N4-alkylation) achieved via reductive amination or Suzuki coupling .
- Purification : Reverse-phase HPLC with UV detection (λ = 270 nm) ensures >98% purity. For phosphorylated derivatives (e.g., dCDP, dCTP), ion-exchange chromatography removes residual ATP or inorganic phosphates .
- Validation : LC-MS and ¹H/¹³C-NMR verify identity, while enzymatic assays (e.g., deoxycytidine kinase activity) confirm functional integrity .
Q. Q3. What is the role of 2'-Deoxycytidine in DNA replication and repair mechanisms?
Answer: As a DNA precursor, 2'-deoxycytidine is phosphorylated to dCTP by this compound kinase (DCK) and nucleoside diphosphate kinases. dCTP incorporation into DNA is error-prone in mismatched base-pairing (e.g., dC:dG vs. dC:dA), requiring proofreading by DNA polymerase ε . In repair pathways, 5-methyl-2'-deoxycytidine (5-mdC) undergoes oxidative demethylation via TET enzymes, influencing epigenetic regulation .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in 2'-Deoxycytidine’s metabolic flux data across different cell types?
Answer:
- Tracer Studies : Use ¹³C-labeled 2'-deoxycytidine to track incorporation into DNA vs. salvage pathways. Compare flux in TK2-deficient vs. wild-type cells to isolate kinase-specific effects .
- Enzyme Profiling : Quantify DCK and this compound deaminase (DCTD) activity via LC-MS/MS, as their ratios determine dCTP vs. dUMP production .
- Data Normalization : Control for cell-cycle phase (e.g., S-phase dCTP demand) using flow cytometry and synchronize cultures to reduce variability .
Q. Q5. What experimental designs optimize the study of 2'-Deoxycytidine analogs in epigenetic modulation?
Answer:
- Analog Design : Introduce modifications at N4 (e.g., N4-dodecyl) or C5 (e.g., 5-methyl) to alter DNA methylation patterns. Use X-ray crystallography (1.6 Å resolution) to validate base-pairing with modified adenosines .
- Methylation Analysis : Hydrolyze DNA to nucleosides, then quantify 5-mdC and 5hmdC via UHPLC-ESI-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N-dC) .
- Functional Assays : Apply CRISPR-Cas9 to knock out TET enzymes and assess retention of methylation marks in promoter regions .
Q. Q6. How do researchers address challenges in quantifying 2'-Deoxycytidine derivatives in complex biological matrices?
Answer:
Q. Q7. What strategies mitigate off-target effects when using 2'-Deoxycytidine analogs in cancer therapy studies?
Answer:
- Selective Activation : Use tumor-specific promoters to express DCK, limiting prodrug activation (e.g., gemcitabine) to malignant cells .
- Resistance Profiling : Perform whole-exome sequencing on PDX models to identify mutations in DCK or CDA (cytidine deaminase) that confer analog resistance .
- Combination Therapy : Co-administer this compound analogs with checkpoint inhibitors (e.g., anti-PD-1) to enhance immune recognition of DNA-damaged cells .
Data Contradictions and Validation
Q. Q8. How to reconcile discrepancies in reported IC₅₀ values for 2'-Deoxycytidine kinase inhibitors?
Answer:
- Assay Conditions : Standardize ATP concentrations (1–5 mM) and pH (7.4) to mimic physiological kinase activity. Note that Mg²⁺ chelators (e.g., EDTA) artificially suppress IC₅₀ .
- Cell Permeability : Use radiolabeled [³H]-2'-deoxycytidine to distinguish intracellular vs. extracellular inhibitor efficacy .
- Orthogonal Validation : Cross-verify with CRISPR-based DCK knockout models to confirm inhibitor specificity .
Q. Q9. Why do methylation levels of 5hmdC vary significantly between bisulfite sequencing and mass spectrometry?
Answer:
- Bisulfite Bias : Bisulfite treatment deaminates unmethylated cytosines but spares 5hmdC, leading to overestimation. Use oxidative bisulfite sequencing (oxBS-Seq) to resolve 5-mdC from 5hmdC .
- MS Limitations : Matrix effects in ESI-MS can suppress 5hmdC ionization. Normalize to stable isotope standards (e.g., D3-5hmdC) and validate with enzymatic assays (TET1 oxidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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